4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2089277-83-6
VCID: VC6018553
InChI: InChI=1S/C9H15N3O.2ClH/c1-12-7-6-11-8(12)9(13)2-4-10-5-3-9;;/h6-7,10,13H,2-5H2,1H3;2*1H
SMILES: CN1C=CN=C1C2(CCNCC2)O.Cl.Cl
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.16

4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride

CAS No.: 2089277-83-6

Cat. No.: VC6018553

Molecular Formula: C9H17Cl2N3O

Molecular Weight: 254.16

* For research use only. Not for human or veterinary use.

4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride - 2089277-83-6

Specification

CAS No. 2089277-83-6
Molecular Formula C9H17Cl2N3O
Molecular Weight 254.16
IUPAC Name 4-(1-methylimidazol-2-yl)piperidin-4-ol;dihydrochloride
Standard InChI InChI=1S/C9H15N3O.2ClH/c1-12-7-6-11-8(12)9(13)2-4-10-5-3-9;;/h6-7,10,13H,2-5H2,1H3;2*1H
Standard InChI Key MFXMGHURJVOUGN-UHFFFAOYSA-N
SMILES CN1C=CN=C1C2(CCNCC2)O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with a hydroxyl group and a 1-methylimidazol-2-yl moiety. The dihydrochloride salt form enhances solubility and stability, a common modification for nitrogen-containing heterocycles. Key structural features include:

  • Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.

  • Imidazole substituent: A five-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.

  • Hydroxyl group: Introduces polarity and potential for derivatization via esterification or etherification.

The IUPAC name, 4-(1-methylimidazol-2-yl)piperidin-4-ol; dihydrochloride, reflects this arrangement, while the SMILES string (CN1C=CN=C1C2(CCNCC2)O.Cl.Cl) encodes the connectivity. X-ray crystallography of analogous compounds reveals chair conformations for the piperidine ring and coplanar orientations between the imidazole and piperidine systems .

Table 1: Molecular descriptors of 4-(1-methyl-1H-imidazol-2-yl)piperidin-4-ol dihydrochloride

PropertyValue
CAS No.2089277-83-6
Molecular FormulaC₉H₁₇Cl₂N₃O
Molecular Weight254.16 g/mol
IUPAC Name4-(1-methylimidazol-2-yl)piperidin-4-ol; dihydrochloride
SMILESCN1C=CN=C1C2(CCNCC2)O.Cl.Cl
InChI KeyMFXMGHURJVOUGN-UHFFFAOYSA-N

Synthesis and Production

Synthetic Routes

Industrial synthesis typically employs a multi-step sequence:

  • Imidazole ring formation: Condensation of glyoxal with ammonium acetate and methylamine yields 1-methylimidazole.

  • Piperidine functionalization: 4-Piperidone undergoes nucleophilic substitution with the pre-formed imidazole derivative under basic conditions.

  • Hydrochloride salt formation: Treatment with hydrochloric acid precipitates the dihydrochloride salt, enhancing crystallinity.

Batch reactors remain the standard for small-scale production, though continuous flow systems offer advantages in yield optimization and waste reduction. Purification via recrystallization from ethanol/water mixtures achieves >95% purity, as confirmed by HPLC.

Process Optimization

Key parameters influencing yield and purity:

  • Temperature: Reactions proceed optimally at 60–80°C, balancing kinetics and side-product formation.

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance imidazole reactivity, while protic solvents (e.g., ethanol) improve salt crystallization .

  • Stoichiometry: A 1.2:1 molar ratio of 4-piperidone to 1-methylimidazole minimizes unreacted starting material .

Physicochemical Properties

Solubility and Stability

While exact solubility data remain proprietary, the dihydrochloride salt exhibits moderate solubility in water (estimated 50–100 mg/mL) and methanol, with poor solubility in nonpolar solvents. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under inert conditions.

Spectroscopic Characterization

  • ¹H NMR (D₂O, 400 MHz): Signals at δ 3.85 (s, 3H, N-CH₃), 3.70–3.45 (m, 4H, piperidine H), 7.45 (s, 2H, imidazole H) .

  • IR (KBr): Peaks at 3400 cm⁻¹ (O-H stretch), 3100 cm⁻¹ (C-H aromatic), 1650 cm⁻¹ (C=N) .

  • Mass Spectrometry: ESI-MS shows m/z 183.1 [M – 2HCl + H]⁺, consistent with the free base.

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile intermediate for:

  • Kinase inhibitors: Piperidine-imidazole hybrids target ATP-binding pockets in cancer-related kinases .

  • Antipsychotics: Structural similarity to risperidone analogs hints at dopamine receptor modulation .

Patent Landscape

Patent EP3587411A1 discloses piperidine-linked imidazoles as pharmacokinetic enhancers, underscoring the scaffold’s utility in prodrug design .

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